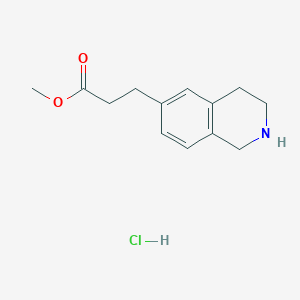

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield . These methods are advantageous for large-scale synthesis due to their efficiency and reduced environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H18ClNO2

- Molecular Weight : 239.74 g/mol

- CAS Number : 2241140-84-9

The compound features a tetrahydroisoquinoline moiety, which contributes to its biological activity. Its structure can be represented as follows:Molecular Structure COC O CCC1 CC2 C C C1 NCCC2

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride. A notable investigation into related compounds demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study : A series of synthesized derivatives were tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Some compounds displayed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent activity against these cancer cells .

Neuroprotective Effects

The tetrahydroisoquinoline structure is known for its neuroprotective properties. Research indicates that compounds with this scaffold can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases.

- Case Study : In vitro studies have shown that related compounds can enhance neuronal survival in models of oxidative stress, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties.

- Case Study : A recent study evaluated several derivatives for antimicrobial efficacy against various pathogens. Some compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

| Activity Type | Tested Compounds | Target Organisms | IC50 Values (µg/mL) |

|---|---|---|---|

| Anticancer | Methyl derivatives | HCT-116, MCF-7 | 1.9 - 7.52 |

| Neuroprotective | Related tetrahydroisoquinolines | Neuronal cell lines | N/A |

| Antimicrobial | Various derivatives | Gram-positive/negative | N/A |

Mecanismo De Acción

The mechanism of action of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems, inhibit enzymes, and interact with receptors, leading to its diverse biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-inflammatory properties.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its neuroprotective effects.

Uniqueness

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which enhance its solubility, stability, and biological activity. These features make it a valuable compound for various scientific and industrial applications .

Actividad Biológica

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride (CAS No. 2241140-84-9) is a compound with significant biological activity, particularly in the context of neurodegenerative diseases and as a potential therapeutic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₈ClNO₂

- Molecular Weight : 255.74 g/mol

- Synonyms : Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate; hydrochloride

The structure of this compound features a tetrahydroisoquinoline moiety which is known for its diverse pharmacological activities.

Research indicates that this compound may exert its effects through several mechanisms:

- Neuroprotective Effects : Studies have shown that this compound can reduce the aggregation of amyloid-beta (Aβ42), which is implicated in Alzheimer's disease (AD). It has been demonstrated to improve cell viability in neuronal cell lines exposed to Aβ42 and to enhance motor functions in Drosophila models of AD .

- Antimalarial Activity : Similar compounds derived from tetrahydroisoquinoline structures have been evaluated for their antimalarial properties. The incorporation of specific amino acids has been shown to enhance the blood-schizontocidal activity against Plasmodium species .

In Vitro Studies

In vitro studies conducted on various cell lines have highlighted the cytotoxic potential and mechanism of action of this compound:

- Cytotoxicity : The compound exhibited significant cytotoxicity against human leukemia cells with an IC₅₀ value indicating potent activity compared to other derivatives .

In Vivo Studies

In vivo evaluations using Drosophila models have provided insights into the neuroprotective effects of the compound:

- Alzheimer’s Disease Model : Treatment with this compound improved lifespan and motor functions while downregulating immune response pathways associated with Aβ42 toxicity .

Case Studies

The following table summarizes key findings from various studies involving this compound:

Propiedades

IUPAC Name |

methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)5-3-10-2-4-12-9-14-7-6-11(12)8-10;/h2,4,8,14H,3,5-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDKNWJCKMYEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC2=C(CNCC2)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.